Piceatannol

Catalog No.
S539628
CAS No.
10083-24-6
M.F
C14H12O4
M. Wt
244.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piceatannol

CAS Number

10083-24-6

Product Name

Piceatannol

IUPAC Name

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

InChI

InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1+

InChI Key

CDRPUGZCRXZLFL-OWOJBTEDSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3'-hydroxyresveratol, 3,3',4',5-tetrahydroxystilbene, 3,3',4,5'-tetrahydroxy stilbene, 3,3',4,5'-tetrahydroxystilbene, 3,5,3',4'-tetrahydroxy-stilbene, 3,5,3',4'-tetrahydroxy-trans-stilbene, 3,5,3',4'-tetrahydroxystilbene, astringinin, demethyl isorhapontigenin, piceatannol, piceatanol, RSVL-1

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O

The exact mass of the compound Piceatannol is 244.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622471. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of resorcinols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

Piceatannol (3,3',4,5'-tetrahydroxy-trans-stilbene) is a naturally occurring stilbenoid and a hydroxylated analog of resveratrol. From a procurement and formulation standpoint, its defining structural feature is the presence of a catechol moiety (an additional hydroxyl group at the 3'-position), which fundamentally alters its redox potential, binding affinity, and metabolic profile compared to standard in-class materials [1]. This structural modification makes piceatannol a highly specialized active pharmaceutical ingredient (API) precursor and biochemical probe, particularly valued for its enhanced radical scavenging capacity, targeted kinase inhibition, and potent anti-melanogenic properties that standard stilbenes cannot match [1].

While resveratrol is often considered a default procurement choice for stilbenoid applications due to cost and availability, treating it as a generic substitute for piceatannol leads to critical failures in targeted assays and high-performance formulations [1]. The absence of the 3'-hydroxyl group in resveratrol results in significantly weaker hydrogen-donating capability, drastically reducing its antioxidant efficacy in oxidative stress models. Furthermore, resveratrol lacks the specific spatial and electronic configuration required to effectively dock with and inhibit key enzymes such as Syk kinase and tyrosinase [1]. Consequently, substituting resveratrol in cosmetic skin-lightening formulations or specialized immunological assays will yield sub-therapeutic or non-functional results, necessitating the procurement of exact-match piceatannol [2].

Mushroom Tyrosinase Inhibition for Cosmetic Formulation Compatibility

In comparative enzymatic assays evaluating anti-melanogenic potential for cosmetic formulation compatibility, piceatannol demonstrates profound superiority over both its unhydroxylated analog and industry-standard skin-lightening agents. Piceatannol inhibits mushroom tyrosinase with an IC50 of 1.53 μM, whereas resveratrol achieves an IC50 of 63.2 μM, and the common commercial standard kojic acid achieves an IC50 of 50.1 μM [1].

Evidence DimensionTyrosinase Inhibition (IC50)
Target Compound DataPiceatannol: 1.53 μM
Comparator Or BaselineResveratrol: 63.2 μM; Kojic Acid: 50.1 μM
Quantified Difference~41-fold stronger than resveratrol; ~32-fold stronger than kojic acid
ConditionsIn vitro mushroom tyrosinase inhibition assay

Formulators developing advanced dermatological products must procure piceatannol to achieve high formulation compatibility and efficacy at significantly lower active concentrations than traditional agents.

Free Radical Scavenging Capacity for Formulation Stability

The catechol moiety of piceatannol significantly enhances its free radical scavenging ability, a critical metric for oxidative formulation stability, compared to resveratrol. In DPPH radical scavenging assays, piceatannol exhibits an IC50 of 40.2 μM, whereas resveratrol fails to reach 50% inhibition within the same range (IC50 > 100 μM) [1]. Furthermore, piceatannol outperforms the water-soluble benchmark Trolox (IC50 = 83.14 μM) [1].

Evidence DimensionDPPH Radical Scavenging (IC50)
Target Compound DataPiceatannol: 40.2 μM
Comparator Or BaselineResveratrol: > 100 μM; Trolox: 83.14 μM
Quantified Difference>2.5-fold higher scavenging capacity than resveratrol; ~2-fold higher than Trolox
ConditionsIn vitro DPPH radical scavenging assay

Buyers sourcing APIs for high-potency antioxidant nutraceuticals must select piceatannol over resveratrol to ensure superior radical neutralization and long-term formulation stability.

Selective Syk Kinase Inhibition for Immunological Assays

Piceatannol is widely utilized as a targeted biochemical probe due to its selective inhibition of Spleen Tyrosine Kinase (Syk). It binds and inhibits Syk with an IC50 of approximately 10 μM, displaying a ~10-fold selectivity for Syk over the closely related Src-family kinase Lyn . This selective profile allows researchers to effectively uncouple Syk-dependent signaling pathways from Lyn-dependent pathways in mast cells and B cells .

Evidence DimensionKinase Selectivity (IC50)
Target Compound DataSyk Kinase: ~10 μM
Comparator Or BaselineLyn Kinase: ~100 μM (10-fold lower affinity)
Quantified Difference10-fold selectivity for Syk over Lyn
ConditionsIn vitro recombinant kinase assay / cellular phosphorylation models

Laboratory procurement teams sourcing inhibitors for immune-receptor signaling studies must use piceatannol to accurately isolate Syk-mediated responses without off-target Lyn inhibition.

Inhibition of Amyloid-β Peptide Aggregation

In neurodegenerative disease modeling, piceatannol demonstrates a superior ability to prevent the aggregation of Amyloid-β (Aβ) peptides. In comparative assays, piceatannol inhibited Aβ peptide aggregation with an IC50 of 0.48 μM, significantly outperforming resveratrol, which exhibited an IC50 of 1.41 μM[1].

Evidence DimensionAnti-Aβ Aggregation (IC50)
Target Compound DataPiceatannol: 0.48 μM
Comparator Or BaselineResveratrol: 1.41 μM
Quantified Difference2.94-fold higher anti-aggregation capacity than resveratrol
ConditionsIn vitro Amyloid-β peptide aggregation assay

Researchers developing or validating neuroprotective models for Alzheimer's disease should procure piceatannol to achieve stronger baseline inhibition of Aβ plaques compared to standard stilbenoids.

High-Efficacy Cosmetic and Dermatological Formulations

Driven by its exceptional tyrosinase inhibition (IC50 = 1.53 μM)—which is over 30 times more potent than kojic acid and 40 times more potent than resveratrol—piceatannol is the optimal active ingredient for premium skin-lightening creams, anti-hyperpigmentation serums, and advanced dermatological treatments targeting melanogenesis [1].

Immunological Signaling and Kinase Assay Development

Because of its established 10-fold selectivity for Syk kinase over Lyn kinase, piceatannol is an essential biochemical probe for laboratories investigating B cell receptor signaling, mast cell degranulation, and downstream inflammatory pathways. It allows researchers to effectively isolate Syk-dependent mechanisms in complex cellular assays .

Advanced Antioxidant Nutraceuticals and API Precursors

Leveraging its superior DPPH radical scavenging capacity compared to resveratrol and Trolox, piceatannol is highly suitable for inclusion in next-generation antioxidant supplements, functional foods, and formulations requiring robust protection against oxidative degradation[2].

Neurodegenerative Disease Modeling

With its sub-micromolar efficacy in inhibiting Amyloid-β aggregation (IC50 = 0.48 μM), piceatannol serves as a high-performance benchmark compound in neuropharmacological research, specifically for screening assays focused on Alzheimer's disease and related amyloidosis models[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

244.07355886 Da

Monoisotopic Mass

244.07355886 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6KS3LS0D4F

Other CAS

10083-24-6

Wikipedia

Piceatannol

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Last modified: 08-15-2023
1. Piotrowska H, Kucinska M, Murias M. Biological activity of piceatannol: leaving the shadow of resveratrol. Mutat Res. 2012 Jan-Mar;750(1):60-82. doi: 10.1016/j.mrrev.2011.11.001. PMID: 22108298.

2. Kwon JY, Seo SG, Heo YS, Yue S, Cheng JX, Lee KW, Kim KH. Piceatannol, natural polyphenolic stilbene, inhibits adipogenesis via modulation of mitotic clonal expansion and insulin receptor-dependent insulin signaling in early phase of differentiation. J Biol Chem. 2012 Mar 30;287(14):11566-78. doi: 10.1074/jbc.M111.259721. Epub 2012 Jan 31. PMID: 22298784; PMCID: PMC3322826.

3. Roupe KA, Yáñez JA, Teng XW, Davies NM. Pharmacokinetics of selected stilbenes: rhapontigenin, piceatannol and pinosylvin in rats. J Pharm Pharmacol. 2006 Nov;58(11):1443-50. doi: 10.1211/jpp.58.11.0004. PMID: 17132206.

4. Swanson-Mungerson M, Ikeda M, Lev L, Longnecker R, Portis T. Identification of latent membrane protein 2A (LMP2A) specific targets for treatment and eradication of Epstein-Barr virus (EBV)-associated diseases. J Antimicrob Chemother. 2003 Aug;52(2):152-4. doi: 10.1093/jac/dkg306. Epub 2003 Jul 1. PMID: 12837743.

5. Geahlen RL, McLaughlin JL. Piceatannol (3,4,3',5'-tetrahydroxy-trans-stilbene) is a naturally occurring protein-tyrosine kinase inhibitor. Biochem Biophys Res Commun. 1989 Nov 30;165(1):241-5. doi: 10.1016/0006-291x(89)91060-7. PMID: 2590224.

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